(10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid
Description
(10S,11S)-8-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid is a dibenzooxepine derivative with a stereospecific (10S,11S) configuration. Key structural features include:
- Chlorine substituent at position 6.
- Methylamino methyl group at position 11.
- Carboxylic acid at position 10. Its molecular formula is C₁₇H₁₇Cl₂NO₃, and it is structurally related to asenapine, an antipsychotic agent targeting dopamine and serotonin receptors . The stereochemistry and functional groups contribute to its pharmacological profile, including receptor binding affinity and metabolic stability.
Properties
IUPAC Name |
(5S,6S)-3-chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-19-9-13-11-4-2-3-5-14(11)22-15-7-6-10(18)8-12(15)16(13)17(20)21/h2-8,13,16,19H,9H2,1H3,(H,20,21)/t13-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEBVKYOGYXKFY-CZUORRHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C(C2=C(C=CC(=C2)Cl)OC3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1[C@@H](C2=C(C=CC(=C2)Cl)OC3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(10S,11S)-8-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including its interactions with neurotransmitter systems, potential therapeutic uses, and relevant research findings.
Basic Information
- Molecular Formula : C17H18ClN O2
- Molecular Weight : 303.78 g/mol
- IUPAC Name : ((10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepin-10-yl)methanol
Structural Features
The compound features a dibenzo[b,f]oxepine core, characterized by fused aromatic rings and a carboxylic acid functional group. This unique bicyclic structure contributes to its biological activity and potential pharmacological effects.
Pharmacological Potential
Research indicates that this compound may function as an antipsychotic agent . Its structural similarities to other psychotropic medications suggest that it could interact with key neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction may influence mood regulation and behavior, making it a candidate for treating mood disorders and schizophrenia .
The compound's biological activity is primarily attributed to its ability to modulate receptor activity within the central nervous system. It has been shown to affect dopaminergic and serotonergic signaling pathways, which are critical in the pathophysiology of various psychiatric conditions.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some notable compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Dibenzo[b,f]oxepine | Dibenzo | Lacks carboxylic acid; used in antidepressants |
| 8-Chloro-11-methylaminomethyl-dibenzo[b,f]oxepine | Chloro | Contains chlorine; studied for enhanced receptor binding |
| Dihydrodibenzocycloheptene | Cycloheptene | Different ring structure; potential applications in materials science |
The specific arrangement of functional groups within the dibenzo framework of this compound may confer distinct biological properties compared to these similar compounds.
Study 1: Antipsychotic Activity
A study investigating the antipsychotic potential of this compound found that it effectively reduced symptoms associated with dopamine dysregulation in animal models. This suggests its viability as a treatment option for schizophrenia .
Study 2: Receptor Binding Affinity
In vitro studies have demonstrated that this compound exhibits significant binding affinity for both dopamine D2 and serotonin 5-HT2A receptors. This dual action may enhance its therapeutic efficacy in managing psychiatric disorders by balancing dopaminergic and serotonergic neurotransmission .
Study 3: Synthesis and Derivative Exploration
Recent research has focused on synthesizing derivatives of this compound to explore modifications that could enhance its pharmacological properties. These studies aim to identify compounds with improved efficacy and reduced side effects for clinical application .
Comparison with Similar Compounds
Key Research Findings
Receptor Specificity: The methylamino methyl group and chlorine in the target compound enhance D2/5-HT2A receptor binding compared to thiazepines, which show broader receptor interactions .
Metabolic Stability : The carboxylic acid group reduces first-pass metabolism relative to ester derivatives (e.g., 10b in ), improving oral bioavailability.
Synthetic Complexity : The target compound requires stereospecific synthesis, similar to enantiopure thiazepine 5-oxide derivatives (), but with additional challenges due to the oxepine core .
Q & A
Q. What are the optimal synthetic routes for this compound, considering stereochemical control?
The synthesis of this compound requires precise control of stereochemistry, particularly at the (10S,11S) positions. Key steps include:
- Ring formation : Construction of the dibenzo[b,f]oxepine core via cyclization reactions, often using acid or base catalysis under controlled temperatures (e.g., 60–80°C) .
- Substituent introduction : The methylamino group is introduced via reductive amination or alkylation, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Chiral resolution : Use of chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) to ensure enantiomeric purity. HPLC with chiral columns (e.g., Chiralpak® AD-H) and NMR with chiral shift reagents validate stereochemical outcomes .
| Step | Key Reagents/Conditions | Yield* | Purification Method |
|---|---|---|---|
| Core formation | H₂SO₄ (cat.), 70°C, 12h | 65% | Column chromatography (SiO₂) |
| Methylamino addition | NaBH₃CN, MeNH₂, THF, 0°C | 48% | Recrystallization (EtOAc/hexane) |
| *Yields based on analogous procedures in . |
Q. Which analytical techniques are critical for confirming stereochemical purity?
- NMR spectroscopy : 2D NOESY or COSY to confirm spatial proximity of stereogenic centers (e.g., H-10 and H-11 coupling constants) .
- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralcel® OD-H) with mobile phases like hexane:isopropanol (90:10) to resolve enantiomers .
- X-ray crystallography : Single-crystal analysis provides definitive proof of absolute configuration, though this requires high-purity crystals .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 10R,11R isomer) affect biological activity, and how can this be systematically tested?
- Comparative assays : Conduct parallel in vitro binding assays (e.g., receptor affinity studies) for all stereoisomers. For example, highlights how hydroxylation at C-10 alters bioactivity in dibenzoazepine analogs .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like GPCRs or enzymes. Differences in binding energy (>2 kcal/mol) between isomers suggest stereochemical sensitivity .
- Metabolic profiling : LC-MS/MS tracks isomer-specific metabolism in hepatocyte models to identify stability differences .
Q. How can researchers resolve contradictions in reported bioactivity data across assay systems?
Contradictions often arise from:
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility/target interaction. Standardize protocols per ICH M10 guidelines for bioanalytical method validation .
- Purity issues : Validate compound purity (>98% by HPLC) and exclude degradation products (e.g., via stability studies under stressed conditions: 40°C/75% RH for 14 days) .
- Target selectivity : Use CRISPR-edited cell lines to isolate specific pathways and reduce off-target effects .
Q. What strategies optimize the compound’s pharmacokinetic profile without altering its core structure?
- Prodrug synthesis : Esterification of the carboxylic acid group (e.g., ethyl ester prodrug) improves oral bioavailability. Hydrolysis studies in simulated gastric fluid (pH 1.2) assess reconversion rates .
- Salt formation : Sodium or lysine salts enhance aqueous solubility. Monitor crystallinity via DSC (differential scanning calorimetry) to prevent amorphous phase formation .
- Lipid nanoparticle encapsulation : Increases blood-brain barrier penetration for CNS targets, with particle size (80–120 nm) validated by dynamic light scattering .
Methodological Considerations for Data Reproducibility
- Reaction scalability : Pilot-scale syntheses (10–100 g) should maintain yields within ±5% of small-scale batches by controlling mixing efficiency (e.g., Reynolds number > 2,000) .
- Data normalization : Report bioactivity as % inhibition ± SEM (standard error of mean) across ≥3 independent experiments, with positive/negative controls (e.g., IC₅₀ of reference compounds) .
Key Challenges and Future Directions
- Stereoselective synthesis : Develop biocatalytic methods (e.g., engineered ketoreductases) for greener, high-yield production of (10S,11S) configurations .
- Target deconvolution : Use chemoproteomics (e.g., activity-based protein profiling) to map off-target interactions and refine structure-activity relationships .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
